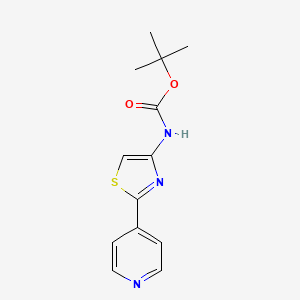

5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine

Vue d'ensemble

Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or significance in various applications .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical and Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, chemical stability, and spectral properties .Applications De Recherche Scientifique

pH Sensing Probe

A study introduced a water-soluble fluorescent and colorimetric pH probe developed through the condensation reaction of benzothiazole-2-carbohydrazide and a specific aminium bromide. The benzothiazole component provides emissive properties, while the trimethyl amino group ensures excellent solubility in water. This probe exhibits a reversible color and fluorescence change at neutral pH, making it a potential real-time pH sensor for intracellular pH imaging. The molecule's crystal structure revealed a planar geometry and a complex three-dimensional hydrogen bonding pattern (Diana et al., 2020).

Synthesis of Thiazol-2-amine Derivatives

Another study focused on the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, employing ultrasound-assisted methods for efficiency. This approach was highlighted as a more effective alternative to conventional methods. Density Functional Theory (DFT) calculations were performed to investigate the chemical species involved in these reactions. The study provided insights into the computational and experimental aspects of synthesizing these derivatives (Erdogan, 2018).

Microwave-assisted Multicomponent Synthesis

Research also delved into microwave-assisted, solvent- and catalyst-free multicomponent synthesis of NH-1,2,3-triazoloimines. This process involved Si/Ge-substituted propynals, trimethylsilyl azide, and functionalized primary amines. The study highlighted the efficiency of microwave assistance in synthesizing 5-R-imino-[4-trialkylsilyl(germyl)]-1H-1,2,3-triazoles, demonstrating the potential of this method in chemical synthesis (Medvedeva et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds such as serotonin, which is also known as 5-hydroxytryptamine, have a complex biological function that touches on diverse functions including mood, cognition, reward, learning, memory, and numerous physiological processes .

Mode of Action

It’s worth noting that compounds like serotonin are produced in the central nervous system, specifically in the brainstem’s raphe nuclei, the skin’s merkel cells, pulmonary neuroendocrine cells, and the tongue’s taste receptor cells .

Biochemical Pathways

For instance, approximately 90% of the serotonin the human body produces is in the gastrointestinal tract’s enterochromaffin cells, where it regulates intestinal movements .

Result of Action

Compounds like serotonin are known to have a wide range of effects at the molecular and cellular level, influencing mood, cognition, reward, learning, memory, and numerous physiological processes .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as monoamine oxidase and acetylcholinesterase, influencing their activity. The interaction with monoamine oxidase suggests that this compound may affect the metabolism of neurotransmitters, while its interaction with acetylcholinesterase indicates potential effects on cholinergic signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of protein kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of enzymes, such as protein kinases, which in turn regulate various cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory in rodents, likely due to its effects on neurotransmitter metabolism. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and efficacy of this compound in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by amino acid transporters, facilitating its accumulation in specific tissues. Additionally, binding proteins can sequester this compound within cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s activity and its effects on cellular processes .

Propriétés

IUPAC Name |

5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-6-7(4-5-9)12-8(10-6)11(2)3/h4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOZXLJHJRLKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)

![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)

![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)